molecular formula C20H35ClOSi B6353972 p-Nonylphenoxypropyldimethylchlorosilane CAS No. 1274904-19-6

p-Nonylphenoxypropyldimethylchlorosilane

Cat. No.: B6353972
CAS No.: 1274904-19-6
M. Wt: 355.0 g/mol
InChI Key: XDODLIJBWYFKBY-UHFFFAOYSA-N
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Description

p-Nonylphenoxypropyldimethylchlorosilane: is a chemical compound with the molecular formula C20H35ClOSi . It is known for its unique structure, which includes a nonylphenoxy group attached to a propyl chain, further bonded to a dimethylchlorosilane moiety. This compound is used in various industrial applications due to its reactivity and ability to form stable bonds with other materials .

Scientific Research Applications

Chemistry: p-Nonylphenoxypropyldimethylchlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of silane coupling agents that enhance the adhesion between organic and inorganic materials.

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials, improving their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.

Industry: Industrially, this compound is used in the production of silicone polymers and resins . It is also utilized in the manufacturing of coatings , adhesives , and sealants due to its excellent bonding properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nonylphenoxypropyldimethylchlorosilane typically involves the reaction of nonylphenol with a chlorosilane compound. The process can be summarized as follows:

    Nonylphenol: reacts with in the presence of a base to form .

  • The resulting nonylphenoxypropyl chloride is then reacted with dimethylchlorosilane under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: p-Nonylphenoxypropyldimethylchlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines, to form different derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

    Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out using nucleophiles like or in the presence of a base.

    Hydrolysis: Conducted in the presence of or .

    Oxidation and Reduction: Various oxidizing agents (e.g., ) or reducing agents (e.g., ) can be used.

Major Products Formed:

Comparison with Similar Compounds

  • p-Octylphenoxypropyldimethylchlorosilane
  • p-Decylphenoxypropyldimethylchlorosilane
  • p-Dodecylphenoxypropyldimethylchlorosilane

Comparison: Compared to its similar compounds, p-Nonylphenoxypropyldimethylchlorosilane offers a unique balance of hydrophobicity and reactivity due to its nonylphenoxy group. This makes it particularly effective in applications requiring both water repellency and strong adhesion . The length of the alkyl chain in the phenoxy group influences the compound’s properties, with longer chains providing increased hydrophobicity and shorter chains offering higher reactivity .

Properties

IUPAC Name

chloro-dimethyl-[3-(4-nonylphenoxy)propyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35ClOSi/c1-4-5-6-7-8-9-10-12-19-13-15-20(16-14-19)22-17-11-18-23(2,3)21/h13-16H,4-12,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODLIJBWYFKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCC[Si](C)(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35ClOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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